molecular formula C8H6Br2O3 B14470593 (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione CAS No. 65322-34-1

(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B14470593
CAS No.: 65322-34-1
M. Wt: 309.94 g/mol
InChI Key: YROMNSSYNNDXIF-PHDIDXHHSA-N
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Description

(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione is a brominated organic compound with a unique structure that includes a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione typically involves the bromination of a suitable precursor. One common method involves the bromination of 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydro derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex oxygenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding hydro derivatives.

    Oxidation: Formation of oxygenated derivatives with additional functional groups.

Scientific Research Applications

(5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5,6-Dichloro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with chlorine atoms instead of bromine.

    (5R,6R)-5,6-Diiodo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with iodine atoms instead of bromine.

    (5R,6R)-5,6-Difluoro-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in (5R,6R)-5,6-Dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione imparts unique reactivity and properties compared to its chloro, iodo, and fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

65322-34-1

Molecular Formula

C8H6Br2O3

Molecular Weight

309.94 g/mol

IUPAC Name

(5R,6R)-5,6-dibromo-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H6Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h5-6H,1-2H2/t5-,6-/m1/s1

InChI Key

YROMNSSYNNDXIF-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC2=C1C(=O)OC2=O)Br)Br

Canonical SMILES

C1C(C(CC2=C1C(=O)OC2=O)Br)Br

Origin of Product

United States

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